A Technical Guide to tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: A Versatile Chiral Building Block in Modern Synthesis
A Technical Guide to tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: A Versatile Chiral Building Block in Modern Synthesis
Abstract
This technical guide provides an in-depth analysis of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate, a pivotal chiral building block in contemporary organic synthesis and pharmaceutical development. Known commonly as Boc-L-homoserine lactone or Boc-D-homoserine lactone depending on its stereochemistry, this molecule integrates the rigid, synthetically versatile γ-butyrolactone scaffold with a Boc-protected amine. This unique combination offers a stable, yet readily deprotectable, chiral synthon for constructing complex molecular architectures. We will explore its core chemical and physical properties, detail a robust synthetic protocol with mechanistic insights, and present its critical applications in the development of therapeutic agents, particularly in the fields of antiviral and neurological drugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes for innovative molecular design.
Introduction and Core Properties
Overview of the Molecule
Tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is a derivative of α-amino-γ-butyrolactone where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement confers significant advantages in multi-step synthesis. The γ-butyrolactone ring is a common motif in natural products and provides a constrained conformational scaffold. The chiral center at the C3 position makes it an invaluable component of the "chiral pool," allowing for the stereospecific synthesis of target molecules.[1] The Boc protecting group is prized for its stability across a wide range of reaction conditions (e.g., non-acidic hydrolysis, hydrogenolysis, and organometallic reactions) while being susceptible to clean, facile removal under mild acidic conditions. This dual nature of stability and selective lability is the cornerstone of its utility.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-(2-oxooxolan-3-yl)carbamate | PubChem[2] |
| Molecular Formula | C₉H₁₅NO₄ | PubChem[2] |
| Molecular Weight | 201.22 g/mol | PubChem[2] |
| CAS Number | 132957-40-5 (unspecified stereochemistry) | PubChem[2] |
| Synonyms | Boc-DL-homoserine lactone, Boc-Homoserine lactone, 3-(Boc-amino)dihydrofuran-2(3H)-one | PubChem[2] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCOC1=O | PubChem[2] |
| InChI Key | IMWMFJMYEKHYKG-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid, typically an off-white powder | [3] |
| Melting Point | 95-96 °C | For a related dioxo-furanyl carbamate, indicating this class of compounds are typically solids at room temperature.[4] |
| Solubility | Soluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane. | Inferred from common synthetic procedures. |
Synthesis and Purification
Rationale for Synthesis
The primary value of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate lies in its role as a chiral intermediate. The synthesis is designed to install the Boc protecting group onto the commercially available α-amino-γ-butyrolactone (often as a hydrochloride salt), which is itself derived from natural amino acids like methionine.[5] This protection strategy is crucial because the free amine is a nucleophile and a base, which would interfere with many subsequent synthetic transformations intended for other parts of a target molecule. The Boc group effectively masks this reactivity.
Common Synthetic Pathway: Boc-Protection of α-Amino-γ-butyrolactone
The most direct and widely used method for preparing the title compound is the N-acylation of α-amino-γ-butyrolactone with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid released from the starting material (if it is a salt) and to facilitate the reaction.
Caption: General workflow for the synthesis of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate.
Detailed Protocol: Synthesis of (S)-tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
This protocol describes a self-validating system where reaction progress is monitored, and the final product is rigorously purified and characterized.
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Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-α-amino-γ-butyrolactone hydrochloride (5.0 g, 36.3 mmol).
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Solvent and Base Addition: Suspend the solid in dichloromethane (DCM, 100 mL). Cool the flask to 0 °C using an ice bath. Add triethylamine (TEA) (11.2 mL, 80.0 mmol, 2.2 eq.) dropwise via syringe. The TEA serves as a base to deprotonate the ammonium salt to the free amine and to neutralize the HCl byproduct formed during the reaction.
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Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (8.7 g, 39.9 mmol, 1.1 eq.) in 20 mL of DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C over 20 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes, visualizing with a potassium permanganate stain. The disappearance of the starting material (which stays at the baseline) indicates reaction completion.
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Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to remove any acidic impurities), and 50 mL of brine (to remove residual water).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
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Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel to afford the pure title compound as a white solid.
Spectroscopic and Analytical Characterization
Validation of the product's identity and purity is essential. The following table summarizes the expected spectroscopic data based on the compound's structure.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H, C(CH₃)₃), 2.20-2.35 (m, 1H, -CH₂-), 2.75-2.90 (m, 1H, -CH₂-), 4.25-4.45 (m, 3H, -CH-NH- and -O-CH₂-), 5.20 (br s, 1H, -NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 28.3 (3C), 30.5, 51.0, 66.0, 80.5, 155.5, 175.0 |
| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~1780 (C=O, lactone), ~1710 (C=O, carbamate), ~1160 (C-O stretch) |
| Mass Spec (ESI+) | m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺ |
Chemical Reactivity and Mechanistic Considerations
The Role and Mechanism of the Boc Protecting Group
The Boc group is the cornerstone of this reagent's utility. Its steric bulk prevents the nitrogen atom from acting as a nucleophile. It is stable to bases, nucleophiles, and reducing agents but is readily cleaved under acidic conditions. The cleavage mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation, which subsequently eliminates a proton to form isobutene.
Caption: Acid-catalyzed deprotection of the Boc group to liberate the free amine.
Reactivity of the Lactone Ring
The lactone is an ester and is susceptible to nucleophilic attack, particularly under basic conditions (saponification), which will open the ring to form the corresponding γ-hydroxy-α-amino acid derivative. This reactivity can be exploited to further functionalize the molecule after transformations elsewhere are complete.
Applications in Drug Discovery and Organic Synthesis
Core Utility as a Chiral Synthon
Tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is primarily used as an intermediate for introducing a chiral α-amino-γ-hydroxybutyric acid fragment into a larger molecule. Its applications are widespread in pharmaceutical synthesis.[6]
Case Study: Synthesis of Antiviral Agents
The γ-butyrolactone nucleus is a feature of several biologically active compounds.[7] In antiviral research, this building block is particularly valuable for synthesizing modified nucleoside analogs.[8] The furanose ring of a natural nucleoside can be replaced with the lactone, and the Boc-protected amine serves as a handle to attach a nucleobase. This strategy allows for the creation of novel drug candidates that can act as inhibitors of viral replication enzymes.[9] Some furanone derivatives have shown potential as antiviral agents against viruses like avian influenza.[10]
Case Study: Synthesis of Neurological Agents
Chiral amino acid derivatives are fundamental in the development of drugs targeting the central nervous system.[1] A key application of this compound is as an intermediate in the synthesis of Lacosamide, an anticonvulsant drug used for the treatment of epilepsy.[11] The synthesis involves modifying the Boc-protected homoserine derivative to build the final drug structure, demonstrating the compound's direct relevance in producing established APIs.
Caption: Key application pathways for tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate in synthesis.
Safety, Handling, and Storage
Hazard Identification
Based on aggregated GHS data, this compound should be handled with care.[2]
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]
-
Handling Practices: Avoid dust formation. Avoid breathing dust, vapor, mist, or gas.[13] Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling.
Storage and Stability
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Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[3]
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Stability: The compound is stable under recommended storage conditions. Avoid exposure to strong acids (which will cleave the Boc group) and strong bases (which may open the lactone ring).
Conclusion
Tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is more than a simple chemical; it is a meticulously designed tool for modern organic synthesis. Its combination of a chiral lactone core and a robust, yet selectively removable, protecting group provides chemists with a reliable and versatile building block. Its demonstrated utility in the synthesis of important pharmaceuticals underscores its significance. For researchers in drug discovery and process development, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for unlocking new synthetic possibilities and accelerating the creation of novel, life-saving therapeutics.
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